Cas no 477848-93-4 (N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide)
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide
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N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N172785-0.5mg |
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide |
477848-93-4 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N172785-1mg |
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide |
477848-93-4 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | N172785-2.5mg |
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide |
477848-93-4 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00902513-1g |
N-Benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide |
477848-93-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI69626-1mg |
N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide |
477848-93-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI69626-5mg |
N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide |
477848-93-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI69626-10mg |
N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide |
477848-93-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI69626-500mg |
N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide |
477848-93-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI69626-1g |
N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide |
477848-93-4 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| abcr | AB578604-500mg |
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide; . |
477848-93-4 | 500mg |
€678.60 | 2025-04-18 |
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide Suppliers
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (CAS No. 477848-93-4): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (CAS No. 477848-93-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and structural versatility.
The molecular structure of N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide is characterized by a pyrrole ring substituted with a benzyl group at the nitrogen atom and a cyclohexylcarbonyl group at the fourth position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an interesting candidate for various research studies.
Recent studies have highlighted the potential of N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide in several therapeutic areas. One notable application is its use as a scaffold for the development of novel anti-inflammatory agents. The cyclohexylcarbonyl group, in particular, has been shown to enhance the compound's ability to modulate inflammatory pathways, making it a promising lead for further drug development.
In addition to its anti-inflammatory properties, N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide has also been investigated for its potential as an antitumor agent. Research has demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action is thought to involve the disruption of key signaling pathways involved in cell proliferation and survival.
The synthesis of N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide typically involves multi-step procedures that ensure high yields and purity. One common synthetic route involves the condensation of 4-cyclohexanecarbonylpyrrole with benzylamine, followed by carboxylation to form the final product. This synthetic approach allows for the facile modification of the molecule, enabling researchers to explore a wide range of structural variations and optimize its biological activity.
From a pharmacological perspective, N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide exhibits favorable solubility and stability profiles, which are crucial for its effective use in both in vitro and in vivo studies. Its low toxicity and good bioavailability make it an attractive candidate for preclinical evaluation and potential clinical trials.
In conclusion, N-Benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide (CAS No. 477848-93-4) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the development of novel drugs for various diseases.
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